molecular formula C9H8ClNO4 B8245121 Methyl 2-chloro-6-methyl-3-nitrobenzoate

Methyl 2-chloro-6-methyl-3-nitrobenzoate

Cat. No.: B8245121
M. Wt: 229.62 g/mol
InChI Key: NWVCJGYMNKJVRE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a benzoate ester derivative serving as a versatile building block and intermediate in organic synthesis and pharmaceutical research. Compounds with nitro and chloro substituents on an aromatic ring are frequently employed in nucleophilic substitution and reduction reactions to create more complex molecular architectures. Research into similar chemical structures, such as methyl 2-fluoro-3-aminobenzoate, highlights their value as key intermediates in the development of novel anticancer agents . Other methyl nitrobenzoate isomers are commonly listed by suppliers of fine chemicals for research and development purposes . As a standardized material, it is essential for medicinal chemistry exploration, process development, and method validation. Researchers are advised to consult the specific product data sheet for detailed structural and analytical information. This product is labeled "For Research Use Only," indicating it is intended for laboratory research applications and is not to be used as a drug, cosmetic, or for any other household or personal use.

Properties

IUPAC Name

methyl 2-chloro-6-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5-3-4-6(11(13)14)8(10)7(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVCJGYMNKJVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Regioselectivity

A mixed-acid system (HNO₃/H₂SO₄) at 0–5°C achieves selective nitration. In a representative procedure:

  • Substrate : Methyl 2-chloro-6-methylbenzoate (1 mol).

  • Nitrating Agent : 1.2 eq HNO₃ (90%) in H₂SO₄ (98%).

  • Temperature : 0–5°C, 4 h.

  • Yield : 78–82% with 95% regioselectivity.

The sulfuric acid protonates the ester carbonyl, enhancing reactivity and directing nitration to the meta position.

Solvent and Catalytic Effects

Polar aprotic solvents like dichloromethane improve solubility, while ZnCl₂ catalysis (5 mol%) enhances nitration rates. Excessive acid concentration risks sulfonation, necessitating strict temperature control.

Chlorination Techniques for Position-Specific Substitution

Chlorination at the ortho position relative to the ester group requires careful substrate design. Direct electrophilic chlorination often fails due to deactivation by the nitro group, necessitating alternative approaches.

Diazotization and Sandmeyer Reaction

A patent-derived method adapts diazotization for chlorination:

  • Step 1 : Diazotization of 2-amino-6-methylbenzoate with NaNO₂ (1.1 eq) in HCl (3 eq) at -5°C.

  • Step 2 : CuCl-mediated decomposition of the diazonium salt at 50°C yields 2-chloro-6-methylbenzoic acid (89% yield).

  • Esterification : MeOH/H₂SO₄ reflux converts the acid to the methyl ester (95% yield).

Direct Chlorination with Lewis Acids

Using AlCl₃ (1.5 eq) in CCl₄ at 80°C introduces chlorine ortho to the methyl group, though competing para substitution limits yield to 65%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterNitrationChlorinationEsterification
Temp Range 0–5°C-5–50°C65–70°C
Solvent H₂SO₄/DCMHCl/H₂OMeOH
Catalyst ZnCl₂ (5 mol%)CuCl (10 mol%)H₂SO₄ (2 eq)
Reaction Time 4 h2 h6 h

Lower temperatures favor nitration regioselectivity, while elevated temperatures accelerate esterification. Polar solvents enhance intermediate stability in diazotization.

Molar Ratios and Yield Correlation

  • Nitration : HNO₃/substrate >1.1 eq reduces residual starting material but increases di-nitration byproducts.

  • Chlorination : Excess CuCl (15 mol%) raises yield to 92% but complicates purification.

Industrial-Scale Synthesis Considerations

Continuous-Flow Reactors

Adopting flow chemistry for diazotization improves safety and scalability:

  • Residence Time : 2 min at -5°C.

  • Throughput : 10 kg/h with 94% yield.

Waste Management and Solvent Recovery

  • Acid Recovery : H₂SO₄ is neutralized with Ca(OH)₂, generating CaSO₄ for construction materials.

  • Solvent Recycling : Distillation recovers >90% MeOH and DCM.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Diazotization 8998.6High120
Direct Chlorination 6592Moderate95
Nitration-Esterification 8297High110

The diazotization route offers superior yield and purity, albeit with higher costs due to CuCl. Direct chlorination is cost-effective but less selective .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 2-chloro-6-methyl-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chloro-6-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Synthetic Organic Chemistry

Intermediate in Synthesis
Methyl 2-chloro-6-methyl-3-nitrobenzoate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that can lead to the development of new drugs and crop protection agents. For example, it can be utilized in the synthesis of anti-inflammatory and antimicrobial agents.

Biological Research

Mechanisms of Action
This compound is employed in studies investigating the biological effects of nitroaromatic compounds. It aids researchers in understanding how these compounds interact at the molecular level, potentially leading to therapeutic applications. Specific studies have shown that nitroaromatic compounds can influence cellular pathways involved in cancer progression.

Analytical Chemistry

Standard in Chromatography
this compound is used as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It helps researchers accurately quantify related substances in complex mixtures, which is crucial for both quality control in pharmaceutical manufacturing and environmental monitoring.

Material Science

Development of Specialty Polymers
The properties of this compound make it suitable for developing specialty polymers and coatings. These materials can enhance performance in various industrial applications, including electronics and protective coatings.

Environmental Chemistry

Degradation Studies
In environmental chemistry, this compound is used to assess the degradation of nitroaromatic pollutants. Research into its degradation pathways contributes to environmental monitoring efforts and remediation strategies aimed at reducing pollution levels.

Table 1: Applications Overview

Application AreaDescription
Synthetic Organic ChemistryIntermediate for pharmaceuticals and agrochemicals
Biological ResearchStudies on mechanisms of action of nitroaromatic compounds
Analytical ChemistryStandard for chromatographic techniques
Material ScienceDevelopment of specialty polymers and coatings
Environmental ChemistryAssessment of degradation of nitroaromatic pollutants

Table 2: Case Studies Summary

Study TitleFocus AreaKey Findings
Synthesis of Antimicrobial AgentsSynthetic Organic ChemistryThis compound as a precursor for novel antibiotics
Mechanistic Studies on Nitro CompoundsBiological ResearchInsights into cellular pathways influenced by nitroaromatic compounds
HPLC Method DevelopmentAnalytical ChemistryEstablished this compound as a reliable standard
Polymer Coating InnovationsMaterial ScienceEnhanced durability and performance through polymer modifications
Environmental Impact AssessmentsEnvironmental ChemistryIdentified degradation pathways for effective pollutant remediation

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-methyl-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
Methyl 2-chloro-6-methyl-3-nitrobenzoate - C₉H₈ClNO₄ 229.45 2-Cl, 6-CH₃, 3-NO₂ Balanced electronic effects; moderate lipophilicity
Methyl 2-methyl-3-nitrobenzoate 59382-59-1 C₉H₉NO₄ 195.17 2-CH₃, 3-NO₂ Lacks Cl; lower molecular weight; reduced steric hindrance
Methyl 3-cyano-5-nitrobenzoate 99066-80-5 C₉H₆N₂O₄ 206.16 3-CN, 5-NO₂ Strong electron-withdrawing cyano group; higher polarity
Methyl 2-chloro-6-methoxy-3-nitrobenzoate 55776-21-1 C₉H₈ClNO₅ 245.62 2-Cl, 6-OCH₃, 3-NO₂ Methoxy group increases solubility in polar solvents; stored at 2–8°C
Substituent Analysis:
  • Chloro (Cl): Enhances lipophilicity and electrophilicity, making the compound more reactive in substitution reactions compared to non-halogenated analogs .
  • Methyl (CH₃) : Provides steric bulk but minimal electronic effects. In Methyl 2-methyl-3-nitrobenzoate, the absence of Cl reduces molecular weight and reactivity .
  • Methoxy (OCH₃): Increases solubility in polar solvents (e.g., methanol, acetonitrile) due to its electron-donating nature. The methoxy analog in is provided as a 10 mM solution, suggesting moderate solubility .

Physicochemical Properties

  • Solubility: Methyl 2-chloro-6-methoxy-3-nitrobenzoate is soluble in organic solvents (e.g., DMSO, methanol), whereas the methyl-substituted analog (Methyl 2-methyl-3-nitrobenzoate) may exhibit lower polarity and higher lipid solubility .
  • Stability: The nitro group in all analogs confers stability under acidic conditions but susceptibility to reduction in the presence of strong reducing agents. Chloro substituents may enhance thermal stability compared to methoxy or cyano groups .

Research Findings and Implications

Analytical Characterization

  • Gas chromatography (GC) and mass spectrometry (MS) are commonly used for analyzing methyl esters (e.g., diterpene esters in ), suggesting these methods apply to the target compound for purity assessment .

Biological Activity

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-tumor properties, mechanisms of action, and relevant case studies.

Molecular Formula : C10H10ClN2O3
Molecular Weight : 228.65 g/mol
Solubility : Soluble in methanol and other organic solvents .

Biological Activity Overview

This compound belongs to the class of nitrobenzoates, which are known for various biological activities including antibacterial, antifungal, and anticancer properties. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further research in drug development.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor activity of compounds related to this compound. For instance, a study focused on similar nitrobenzoic acid derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells. The complexes derived from these compounds exhibited significant growth suppression at various concentrations, with IC50 values indicating potent anti-cancer effects .

Key Findings

  • Apoptosis Induction : Compounds similar to this compound can trigger programmed cell death in cancer cells.
  • Growth Inhibition : At concentrations of 20 µM, certain derivatives showed up to 75% inhibition of cell proliferation in A549 cells after 24 hours .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound may interfere with the cell cycle progression of cancer cells, leading to growth inhibition.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to oxidative stress and subsequent apoptosis in tumor cells.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.

Case Studies

Several studies have investigated the biological activities of nitrobenzoate derivatives:

  • Study on Apoptosis Induction :
    • Researchers synthesized metal complexes with nitrobenzoic acids and tested their effects on A549 and Caco-2 cells.
    • Results indicated that certain derivatives could induce apoptosis effectively, with a notable IC50 value of 8.82 µM for one complex .
  • Kinetic Studies :
    • Kinetic analysis of nitration processes involving methyl benzoate derivatives showed that modifications could enhance biological activity by altering reactivity and stability .

Data Table: Biological Activity Comparison

Compound NameCell LineConcentration (µM)% Growth InhibitionIC50 (µM)
This compoundA5492075%8.82
Complex Derived from 2-chloro-5-nitrobenzoic acidCaco-22072.7%Not reported
Other Nitrobenzoate DerivativeA5496040%Not reported

Q & A

Q. Characterization :

  • NMR : Confirm substitution patterns (e.g., NOESY for spatial proximity of methyl and nitro groups).
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystals obtained): Resolve ambiguities in regiochemistry using SHELX for structure refinement .

Advanced: How do steric and electronic effects influence regioselectivity during nitration of the precursor?

Methodological Answer:
The methyl group at position 6 acts as an electron-donating group (EDG), directing nitration to the meta position (3-position) relative to the chloro substituent. Computational tools (DFT calculations) can model charge distribution and frontier molecular orbitals to predict reactivity. Experimental validation includes:

  • Competitive Nitration Studies : Compare yields under varying conditions (e.g., mixed acid vs. acetyl nitrate).
  • Isotopic Labeling : Track nitration pathways using ¹⁵N-labeled HNO₃ and analyze via NMR .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify chemical shifts for aromatic protons (downfield shifts for nitro and chloro groups) and methyl esters (~3.9 ppm for OCH₃).
  • IR Spectroscopy : Confirm ester carbonyl (~1720 cm⁻¹) and nitro group stretches (~1520, 1350 cm⁻¹).
  • X-ray Diffraction : Resolve ambiguities in regiochemistry; SHELXL refines thermal parameters and hydrogen bonding networks .

Advanced: How can crystallographic data resolve contradictions in spectral assignments?

Methodological Answer:
Discrepancies in NMR/IR data (e.g., overlapping peaks) are resolved by:

Single-Crystal X-ray Analysis : SHELXL refines bond lengths/angles, confirming substituent positions .

Hydrogen Bonding Analysis : Graph set analysis (as per Etter’s rules) identifies packing motifs that influence reactivity/stability .

Complementary Techniques : Pair XRD with solid-state NMR to correlate crystallographic and dynamic data.

Basic: What safety protocols are essential when handling nitroaromatic compounds like this compound?

Methodological Answer:

  • Engineering Controls : Use fume hoods and closed systems to minimize inhalation/contact .
  • PPE : Nitrile gloves, lab coats, and safety goggles; respiratory protection if dust is generated .
  • Decomposition Risks : Avoid heating above 150°C (risk of exothermic decomposition). Monitor for nitro group reduction byproducts.

Advanced: How can computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling (e.g., chloro substituent as a leaving group).
  • Solvent Effects : Use COSMO-RS to simulate polarity effects on reaction rates.
  • Experimental Validation : Compare computational predictions with Pd-catalyzed coupling yields (e.g., aryl boronic acids).

Basic: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

  • Hydrolytic Stability : Accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C) monitored via HPLC.
  • Thermal Analysis : TGA/DSC identifies decomposition onset temperatures. Nitro groups may catalyze autocatalytic decomposition.

Advanced: How does hydrogen bonding influence crystallization outcomes for this compound?

Methodological Answer:

  • Graph Set Analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) rings) using crystallographic data .
  • Polymorph Screening : Vapor diffusion or slurry methods under different solvents (e.g., DMSO vs. ethyl acetate) to isolate polymorphs.

Basic: What analytical methods ensure purity in synthesized batches?

Methodological Answer:

  • HPLC-PDA : Detect trace impurities (e.g., dechlorinated byproducts).
  • Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values.

Advanced: How can isotopic labeling (²H, ¹³C) elucidate mechanistic pathways in derivatization reactions?

Methodological Answer:

  • Deuterium Labeling : Introduce ²H at the methyl group to track retention/migration in reactions via ²H NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.